2-{[4-Methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-Methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound that features a quinoline core, a piperidine sulfonyl group, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Piperidine Sulfonyl Group: The piperidine sulfonyl group can be introduced via sulfonylation of the quinoline derivative using piperidine sulfonyl chloride under basic conditions.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the quinoline derivative with a thiol compound.
Acetamide Formation: The final step involves the acylation of the sulfanyl-quinoline derivative with 2-methylphenyl acetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline core or the sulfonyl group, potentially leading to the formation of dihydroquinoline derivatives or desulfonylated products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives and desulfonylated products.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving quinoline and piperidine derivatives.
Pharmacology: The compound can be evaluated for its pharmacokinetic and pharmacodynamic properties to understand its potential as a drug candidate.
Industrial Applications: It can be used in the development of new materials or as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-{[4-Methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinoline core may interact with nucleic acids or proteins, while the piperidine sulfonyl group could enhance binding affinity and specificity. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are known for their antimalarial properties.
Piperidine Derivatives: Compounds like piperidine itself and its various substituted derivatives, which are used in pharmaceuticals and as intermediates in organic synthesis.
Uniqueness
2-{[4-Methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide is unique due to its combination of a quinoline core with a piperidine sulfonyl group and a sulfanyl-acetamide linkage. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H27N3O3S2 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-(4-methyl-6-piperidin-1-ylsulfonylquinolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C24H27N3O3S2/c1-17-8-4-5-9-21(17)25-23(28)16-31-24-14-18(2)20-15-19(10-11-22(20)26-24)32(29,30)27-12-6-3-7-13-27/h4-5,8-11,14-15H,3,6-7,12-13,16H2,1-2H3,(H,25,28) |
InChI Key |
YSKUNSWWWUSHCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCCC4)C(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.